molecular formula C17H24N2O3 B2782799 Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate CAS No. 136329-30-1

Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate

Cat. No.: B2782799
CAS No.: 136329-30-1
M. Wt: 304.39
InChI Key: ZVYGJRFJPXLXEA-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate is a chemical compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a tert-butyl group, a phenyl ring, a pyrrolidine ring, and a carbamate functional group, making it a versatile molecule for research and development.

Preparation Methods

The synthesis of tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate typically involves multiple steps, starting with the preparation of the core structure. One common synthetic route includes the following steps:

  • Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.

  • Introduction of the Phenyl Group: : The phenyl group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.

  • Oxidation: : The intermediate compound undergoes oxidation to introduce the oxo group at the appropriate position.

  • Carbamate Formation: : The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate group.

Industrial production methods focus on optimizing these steps to achieve high yields and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

  • Medicine: : The compound has potential therapeutic applications, including the development of new drugs for various diseases.

  • Industry: : It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate is compared with other similar compounds to highlight its uniqueness. Similar compounds include:

  • N-phenyl-N-(pyrrolidin-1-ylmethyl)carbamate: : This compound differs in the presence of a methyl group instead of the oxo group.

  • Tert-butyl N-(2-oxo-1-phenyl-ethyl)carbamate: : This compound lacks the pyrrolidine ring, making it structurally different.

The presence of the pyrrolidine ring and the specific arrangement of functional groups in this compound contribute to its unique properties and applications.

Properties

IUPAC Name

tert-butyl N-(2-oxo-1-phenyl-2-pyrrolidin-1-ylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)18-14(13-9-5-4-6-10-13)15(20)19-11-7-8-12-19/h4-6,9-10,14H,7-8,11-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYGJRFJPXLXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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